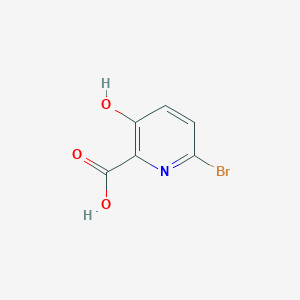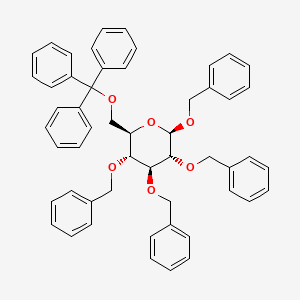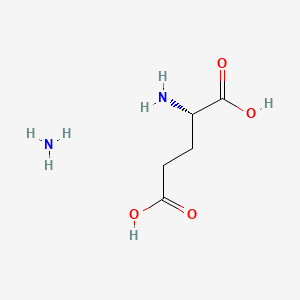
3-(二叔丁基膦基)丙烷-1-磺酸
描述
3-(Di-tert-butylphosphino)propane-1-sulfonic acid, also known as dtbpps, is a chemical compound used in palladium-catalyzed cross-coupling reactions and other forms of organic synthesis . It is a white powder that is slightly soluble in water .
Molecular Structure Analysis
The molecular formula of this compound is C11H25O3PS . The InChI Key is JPNPRWMRUCIEMN-UHFFFAOYSA-N . The structure of the molecule can be represented by the SMILES string: CC©©P(CCCS(O)(=O)=O)C©©C .Chemical Reactions Analysis
As mentioned earlier, 3-(Di-tert-butylphosphino)propane-1-sulfonic acid is used in palladium-catalyzed cross-coupling reactions . These reactions are a type of reaction where two fragments are joined together with the aid of a metal catalyst.Physical And Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 268.35300 . It is slightly soluble in water . It is moisture and air sensitive, and it is incompatible with strong oxidizing agents .科学研究应用
Palladium-Catalyzed Cross-Coupling Reactions
DTBPPS is prominently used in palladium-catalyzed cross-coupling reactions . These reactions are fundamental in creating complex organic molecules. DTBPPS acts as a ligand, stabilizing the palladium catalyst and facilitating the reaction between two partners, typically an aryl halide and an organoboron compound. This process is vital in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Pharmaceutical Process Chemistry
In pharmaceutical process chemistry, DTBPPS has been utilized in Suzuki–Miyaura and Buchwald–Hartwig couplings . These couplings are crucial for the large-scale synthesis of active pharmaceutical ingredients (APIs), allowing for the rapid and efficient construction of complex drug molecules with high purity.
Organic Synthesis
DTBPPS finds its application in organic synthesis , where it is used to introduce phosphine groups into organic molecules. This modification can significantly alter the chemical and physical properties of a compound, leading to the discovery of new materials with unique functionalities.
Water-Soluble Ligand for Catalyst Removal
As a water-soluble ligand, DTBPPS enables the removal of palladium from reaction mixtures via aqueous washes . This property is particularly beneficial in industrial processes where the separation of the catalyst from the product needs to be efficient and cost-effective.
Derivatization of Core Compounds
DTBPPS is used to derivatize core compounds in drug discovery . By attaching various functional groups, researchers can rapidly generate a library of compounds for biological testing, accelerating the drug development process.
Sensitivity to Air and Moisture
The sensitivity of DTBPPS to air and moisture is exploited in research applications that require controlled atmospheric conditions . Its reactivity under such conditions can be used to study degradation processes or to develop materials that are stable in the presence of air and moisture.
Solubility in Water
The slight solubility of DTBPPS in water is advantageous for reactions in aqueous media . This feature allows for reactions to be conducted in water, promoting greener chemistry practices and reducing the reliance on organic solvents.
Incompatibility with Strong Oxidizing Agents
DTBPPS’s incompatibility with strong oxidizing agents is significant in research involving redox reactions . It can serve as a standard for testing the stability of other compounds under oxidative conditions or as a reagent in the synthesis of oxidation-sensitive materials.
安全和危害
作用机制
Target of Action
It is known to be used in palladium catalyzed cross-coupling reactions , suggesting that it may interact with palladium complexes in these reactions.
Mode of Action
DTBPPS is involved in palladium catalyzed cross-coupling reactions . In these reactions, it likely acts as a ligand, binding to palladium to form a complex. This complex then participates in the cross-coupling reaction, facilitating the formation of new carbon-carbon bonds.
Action Environment
DTBPPS is sensitive to air and moisture . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . These environmental factors likely influence the stability and efficacy of DTBPPS.
属性
IUPAC Name |
3-ditert-butylphosphanylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O3PS/c1-10(2,3)15(11(4,5)6)8-7-9-16(12,13)14/h7-9H2,1-6H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNPRWMRUCIEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCS(=O)(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Di-tert-butylphosphino)propane-1-sulfonic acid | |
CAS RN |
1055888-89-5 | |
| Record name | Di-t-butyl(3-sulfonatopropyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using DTBPPS as a ligand precursor in palladium-catalyzed cross-coupling reactions?
A1: DTBPPS stands out due to its air stability and effectiveness in aqueous-phase reactions [, ]. This is significant as it simplifies reaction setup and allows for more sustainable practices compared to traditional air-sensitive ligands. Studies have shown its efficiency in catalyzing Sonogashira couplings of aryl bromides at room temperature, and even 4-chloroanisole at elevated temperatures []. Furthermore, it has proven successful in aqueous-phase Suzuki couplings of aryl bromides at room temperature [], highlighting its versatility in different reaction types.
Q2: How does the structure of DTBPPS contribute to its activity as a ligand in palladium catalysis?
A2: While the provided research doesn't directly investigate the structure-activity relationship of DTBPPS, it suggests that its steric bulk, imparted by the di-tert-butylphosphino group, likely plays a significant role []. This steric bulk could influence the formation of catalytically active palladium species and impact their reactivity and selectivity. Further research exploring modifications to the DTBPPS structure could offer valuable insights into the specific impact of its steric and electronic properties on its catalytic activity.
Q3: Has DTBPPS been used in any other catalytic applications besides palladium-catalyzed cross-couplings?
A4: The provided literature specifically focuses on the application of DTBPPS in palladium-catalyzed cross-coupling reactions [, ]. Further research exploring its potential in other catalytic systems could reveal new applications for this air-stable ligand precursor.
Q4: What are the limitations of using DTBPPS in organic synthesis?
A5: While the research highlights the effectiveness of DTBPPS in specific palladium-catalyzed reactions, it doesn't delve into potential limitations [, ]. Further investigation is needed to assess its performance with a broader range of substrates, its tolerance to different functional groups, and any potential drawbacks compared to other commonly used ligands in cross-coupling reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)










